N-Acetyl-D-glucosamine-1-phosphate disodium salt
Overview
Description
N-Acetyl-D-glucosamine-1-phosphate disodium salt is a key intermediate in the biosynthesis of N-linked glycoproteins. This compound is an anomeric sugar phosphate and serves as a metabolic precursor for bacterial cell-wall components such as teichoic acid and mureine .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-D-glucosamine-1-phosphate disodium salt can be synthesized through chemical or enzymatic methods. One common synthetic route involves the use of UDP-GlcNAc pyrophosphorylase, which catalyzes the formation of UDP-GlcNAc from N-Acetyl-D-glucosamine-1-phosphate in the presence of UTP .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic synthesis due to its efficiency and specificity. The process includes the use of UDP-GlcNAc pyrophosphorylase and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-glucosamine-1-phosphate disodium salt undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Phosphorylation Reactions: Addition of phosphate groups.
Hydrolysis Reactions: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Substitution Reactions: Often involve nucleophiles such as hydroxide ions.
Phosphorylation Reactions: Typically require ATP or other phosphorylating agents.
Hydrolysis Reactions: Conducted under acidic or basic conditions with water as the solvent.
Major Products
The major products formed from these reactions include UDP-GlcNAc and other phosphorylated derivatives .
Scientific Research Applications
N-Acetyl-D-glucosamine-1-phosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a crucial role in the study of bacterial cell wall biosynthesis and metabolism.
Medicine: Investigated for its potential in developing antibiotics targeting bacterial cell wall synthesis.
Industry: Utilized in the production of bioactive compounds and as a biochemical reagent
Mechanism of Action
N-Acetyl-D-glucosamine-1-phosphate disodium salt acts as a substrate for UDP-GlcNAc pyrophosphorylase, which catalyzes the formation of UDP-GlcNAc. This compound is then involved in the biosynthesis of N-linked glycoproteins and bacterial cell wall components. The molecular targets include enzymes involved in glycosylation and cell wall synthesis pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-D-glucosamine-6-phosphate disodium salt
- N-Acetyl-D-galactosamine-1-phosphate disodium salt
- N-Acetyl-D-glucosamine
Uniqueness
N-Acetyl-D-glucosamine-1-phosphate disodium salt is unique due to its specific role as an intermediate in the biosynthesis of N-linked glycoproteins and its involvement in bacterial cell wall synthesis. Unlike its similar compounds, it serves as a direct precursor for UDP-GlcNAc, making it essential for various biochemical processes .
Properties
IUPAC Name |
disodium;[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO9P.2Na/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16;;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16);;/q;2*+1/p-2/t4-,5-,6-,7-,8-;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIUIRDWUIWJMW-FATCSWEASA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])CO)O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO)O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNa2O9P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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